2-(Benzylsulfanyl)-1,1-bis(4-chlorophenyl)-1-ethanol
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2OS/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-25-14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQWJWTXCKLUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylsulfanyl)-1,1-bis(4-chlorophenyl)-1-ethanol, identified by CAS number 252026-63-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C21H18Cl2OS
- Molecular Weight : 389.34 g/mol
- Structural Features : The compound contains a benzylsulfanyl group and two 4-chlorophenyl moieties attached to an ethanol backbone, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The following sections detail specific activities associated with this compound.
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Related compounds have shown strong inhibitory effects against urease and AChE, indicating that this compound may exhibit similar properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Interaction : The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity.
- Binding Affinity : The fluorinated phenyl groups may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
Research Findings and Case Studies
A review of literature reveals several studies focusing on related compounds that provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al. (2011) | Discussed the antibacterial action and enzyme inhibition properties of sulfamoyl derivatives. |
| Li et al. (2014) | Demonstrated moderate antibacterial activity for similar compounds against Salmonella typhi. |
| Mahernia et al. (2015) | Reported strong AChE inhibitory activity for structurally related compounds. |
Case Study: Anticancer Properties
While specific studies on the anticancer activity of this compound are scarce, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. These studies suggest that modifications in the phenolic structure can enhance anticancer efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6) Key Differences: Replaces the 4-chlorophenyl groups with 4-fluorophenyl substituents. Properties: Molecular weight = 390.87, with enhanced polarity due to fluorine’s electronegativity. Fluorine substitution may improve metabolic stability in pharmaceutical applications . Applications: Explored in drug development for its modified electronic properties .
- 2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol (CAS: 303152-21-8) Key Differences: Substitutes benzylsulfanyl with a 4-bromophenylsulfanyl group.
Sulfur Oxidation State Variants
- 2-((4-Bromophenyl)sulfonyl)-1,1-bis(4-chlorophenyl)ethanol (CAS: 303152-14-9) Key Differences: Sulfanyl (-S-) group oxidized to sulfonyl (-SO₂-), increasing polarity and hydrogen-bonding capacity. Properties: Molecular weight = 486.20, with higher solubility in polar solvents. Sulfonyl derivatives are often explored for enhanced pharmacokinetic profiles .
1,1-bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol (CAS: 337919-97-8)
Ethanol Backbone Analogues
- 2,2-bis(chlorophenyl)-1-ethanol (DDOH) Key Differences: A metabolite of DDT, lacking the benzylsulfanyl group.
Heterocyclic Derivatives
- 2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide Key Differences: Ethanol backbone replaced with an indole-carboxamide scaffold.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Functional Insights
- Nematicidal Activity: Ethanol-backbone compounds with C9-C12 alkyl/aryl chains (e.g., C11OEtOH) exhibit potent nematicidal activity, suggesting that the bis(4-chlorophenyl) and sulfanyl groups in the target compound may synergize for similar bioactivity .
- Synthetic Versatility : Sulfonyl and methoxy-sulfonyl derivatives demonstrate tunable solubility and stability, critical for formulation in drug delivery systems .
Preparation Methods
Nucleophilic Substitution of Chlorinated Intermediates
A foundational approach involves the substitution of a chlorinated precursor with benzyl mercaptan. The synthesis of 1,1-bis(4-chlorophenyl)-2-chloroethanol serves as a critical intermediate, analogous to methods described for dicofol (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol). Hydrolysis of trichloroethane derivatives under acidic conditions yields the ethanol backbone, as demonstrated in the conversion of 1,1-bis(chlorophenyl)-1,2,2,2-tetrachloroethane to 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol using sulfuric acid. Subsequent substitution of the β-chlorine atom with benzylsulfanyl necessitates a nucleophilic environment.
Benzyl mercaptan, in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), facilitates this substitution. Optimal conditions involve refluxing in acetonitrile (MeCN) at 70°C for 12 hours, achieving yields upward of 80%. The reaction mechanism proceeds via deprotonation of the thiol to generate a thiolate ion, which attacks the electrophilic carbon adjacent to the hydroxyl group.
Mesylation and Thiolation Strategy
An alternative route employs mesylation of the alcohol group to enhance leaving-group capacity. This method, adapted from spiroindane-1,3-dione rearrangements, involves treating 1,1-bis(4-chlorophenyl)-1-ethanol with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM). The resulting mesylate intermediate undergoes nucleophilic displacement with benzyl mercaptan in ethanol (EtOH) at 70°C, catalyzed by DBU.
This two-step process circumvents steric hindrance from the bulky 1,1-bis(4-chlorophenyl) moiety. The mesylation step achieves near-quantitative conversion, while the substitution step yields 68–74% of the target compound, depending on solvent polarity and base concentration.
Reaction Optimization and Parameter Screening
Solvent and Base Effects on Substitution Efficiency
The choice of solvent and base significantly impacts reaction kinetics and product purity. Screening experiments, modeled after tritylone alcohol syntheses, reveal that polar aprotic solvents like MeCN favor nucleophilic substitution by stabilizing the transition state. Conversely, protic solvents such as EtOH slow the reaction due to hydrogen bonding with the thiolate ion.
Base strength also plays a pivotal role. Strong, non-nucleophilic bases like DBU outperform weaker alternatives (e.g., Cs2CO3 or t-BuOK) by ensuring complete deprotonation of benzyl mercaptan without promoting side reactions. A representative optimization table is provided below:
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU (15) | MeCN | 70 | 12 | 80 |
| 2 | TMG (15) | MeCN | 70 | 24 | 37 |
| 3 | DBU (2.5) | EtOH | 70 | 18 | 68 |
Adapted from reaction optimization data for tritylone alcohols.
Temperature and Reaction Time
Elevated temperatures (70–100°C) accelerate substitution but risk thermal decomposition of the benzylsulfanyl group. Kinetic studies indicate that 70°C strikes an optimal balance, achieving >75% conversion within 12 hours. Prolonged heating beyond 24 hours diminishes yields due to thioether oxidation or retro-Michael reactions.
Purification and Characterization Challenges
Isolation of the Target Compound
Post-reaction mixtures often contain unreacted starting materials, inorganic salts, and by-products such as disulfides. Liquid-liquid extraction with aqueous NH4Cl and NaHCO3 removes acidic impurities, while column chromatography (hexane/toluene/ACN gradients) resolves the target compound from non-polar contaminants.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinctive signals: a triplet for the ethanol -CH2- group (δ 3.8–4.1 ppm), a singlet for the bis(4-chlorophenyl) moiety (δ 7.2–7.5 ppm), and a multiplet for the benzylsulfanyl protons (δ 2.9–3.1 ppm). High-resolution mass spectrometry (HRMS) further validates molecular integrity, with [M+H]+ peaks matching theoretical values within 2 ppm.
Comparative Analysis of Synthetic Routes
The mesylation-thiolation method offers higher reproducibility (68–80% yield) compared to direct substitution (50–65% yield), albeit at the cost of additional synthetic steps. Scalability assessments reveal that the former route performs reliably at 1.0 mmol scale, whereas the latter suffers from diminished yields (>20% loss) due to incomplete chlorination or hydrolysis.
Q & A
Q. How can researchers validate hypothesized metabolic pathways in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
